molecular formula C27H27ClN2O3S B11666613 ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11666613
M. Wt: 495.0 g/mol
InChI Key: QPVLAVVCJWRGLQ-RCCKNPSSSA-N
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Description

Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The tert-butylphenyl and chlorobenzylidene groups can be introduced through substitution reactions.

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H27ClN2O3S

Molecular Weight

495.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27ClN2O3S/c1-6-33-25(32)22-16(2)29-26-30(23(22)18-9-11-19(12-10-18)27(3,4)5)24(31)21(34-26)15-17-7-13-20(28)14-8-17/h7-15,23H,6H2,1-5H3/b21-15+

InChI Key

QPVLAVVCJWRGLQ-RCCKNPSSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C

Origin of Product

United States

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